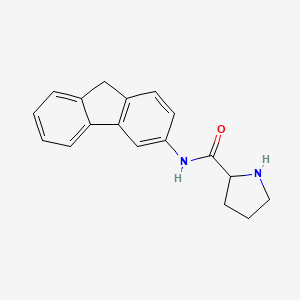

N-9H-Fluoren-3-ylprolinamide

Description

Foundational Context of Fluorene (B118485) and Prolinamide Scaffolds in Organic and Medicinal Chemistry

The fluorene moiety, a polycyclic aromatic hydrocarbon, is recognized as a "privileged structure" in medicinal chemistry. diva-portal.org Its rigid, planar system provides a defined three-dimensional geometry that is advantageous for interacting with biological targets. diva-portal.org Fluorene derivatives have been investigated for a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. acs.orgresearchgate.net The carbon at the 9-position of the fluorene ring is known to be particularly reactive, making it a common site for chemical modification. researchgate.net Furthermore, the inherent fluorescence of the fluorene scaffold makes it an attractive component for creating fluorescent probes for biological imaging and sensing applications. researchgate.net

The prolinamide scaffold, derived from the amino acid proline, is a cornerstone in drug design and discovery. googleapis.comnih.gov Proline's unique cyclic structure imparts conformational rigidity to molecules, which can be crucial for specific binding to biological targets like enzymes and receptors. nih.gov This conformational constraint is a key feature in the design of peptidomimetics and enzyme inhibitors. Indeed, numerous L-proline amide derivatives have been synthesized and evaluated for various biological activities, including as inhibitors of the angiotensin-converting enzyme (ACE). The versatility of the proline scaffold is further highlighted by the fact that over 15 drugs containing proline analogues have received FDA approval in the last 15 years. googleapis.com

Strategic Importance of N-9H-Fluoren-3-ylprolinamide as a Research Entity

The strategic importance of this compound lies in its identity as a member of a class of compounds being investigated for potent biological activities. Research into structurally related fluorene prolinamide derivatives has identified them as powerful inhibitors of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). researchgate.net NS5A is a critical protein for viral replication and assembly, making it a prime target for antiviral drug development. researchgate.net

The synthesis of these bioactive molecules typically involves a convergent strategy where a fluorene derivative is chemically joined with a protected proline derivative. researchgate.net For example, in the synthesis of related compounds, 2,7-diaminofluorene (B165470) derivatives are coupled with N-Boc-L-proline using standard peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.net This is followed by the removal of the Boc protecting group and subsequent coupling with another molecular fragment. researchgate.net This modular synthesis allows researchers to systematically alter different parts of the molecule to study structure-activity relationships (SAR).

This compound is a key research entity within this framework. By modifying the substitution pattern on the fluorene ring—in this case, linking the prolinamide at the 3-position—scientists can probe how the geometry and electronic properties of the molecule affect its binding affinity and inhibitory activity against targets like NS5A. The research on these fluorenyl-prolinamide conjugates has demonstrated that this chemical class can exhibit potent antiviral effects, validating the strategic combination of these two scaffolds. researchgate.net

Table 1: Research Findings on a Structurally Related Fluorenyl Prolinamide Derivative

This table presents data for a closely related compound, a diaminofluorene (B97380) derivative, which highlights the therapeutic potential of the fluorenyl prolinamide scaffold.

| Compound Analogue | Target | Bioactivity Measurement | Result |

|---|

Data sourced from a study on novel diaminofluorene prolinamide derivatives as HCV NS5A inhibitors. researchgate.net

Historical and Current Trajectories in the Investigation of Related Chemical Systems

The investigation of chemical systems related to this compound has followed a trajectory of increasing sophistication and targeted application. Initially, research into fluorene-based compounds was heavily focused on materials science, capitalizing on their unique photophysical properties for use in polymers and optoelectronic devices. acs.orgresearchgate.net Over time, the focus expanded into medicinal chemistry as the favorable biological properties of the fluorene scaffold became more apparent. diva-portal.orgresearchgate.net A current trend in this area is the synthesis of non-symmetrical fluorene derivatives to access novel chemical space and biological functions. diva-portal.org

Similarly, the use of proline and its derivatives has a rich history in peptide chemistry. The contemporary focus is on creating non-natural proline analogues with modified rings to fine-tune their conformational and electronic properties for enhanced efficacy and selectivity in drug candidates. acs.org

The most recent and significant trajectory, which situates this compound at the forefront of chemical biology, is the hybridization of these distinct scaffolds. The conjugation of fluorene moieties with amino acid derivatives like prolinamide represents a modern drug design strategy. This approach aims to create bifunctional molecules where one scaffold provides a rigid, target-binding framework and the other imparts favorable pharmacological properties and additional interaction points. The success of fluorene prolinamides as potent HCV inhibitors exemplifies this trend, showcasing a move towards complex, rationally designed molecules for specific and challenging biological targets. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c21-18(17-6-3-9-19-17)20-14-8-7-13-10-12-4-1-2-5-15(12)16(13)11-14/h1-2,4-5,7-8,11,17,19H,3,6,9-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFWXPWIJVWXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC3=C(CC4=CC=CC=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization

Asymmetric Synthesis Strategies for N-9H-Fluoren-3-ylprolinamide

Asymmetric synthesis is fundamental to producing this compound in an enantiomerically pure form, which is critical given that biological activity is typically dependent on a specific stereoisomer. The primary challenge lies in controlling the stereochemistry of the proline moiety during its incorporation.

The formation of the amide bond between the 3-amino-9H-fluorene and the proline carboxyl group is a key step in the synthesis of this compound. This transformation is essentially a peptide coupling reaction. Stereoselective approaches are paramount to prevent the racemization of the proline's chiral center, a common side reaction under many coupling conditions. chemrxiv.org The synthesis of related fluorenyl-peptide structures has been achieved using standard coupling protocols, suggesting their applicability here. google.com

Key strategies to ensure stereoselectivity include the use of specific coupling reagents that minimize racemization by avoiding the formation of highly reactive, planar intermediates like oxazolones. The choice of solvent and the careful control of temperature are also critical parameters.

Table 1: Common Peptide Coupling Reagents and Their Characteristics

| Reagent | Full Name | Activation Mechanism | Advantages |

|---|---|---|---|

| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | Forms an active ester with HOBt | Cost-effective, widely used |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an active ester | High efficiency, low racemization |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an active ester, base-assisted | Very rapid, highly effective for hindered couplings |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Forms an O-acylisourea intermediate | Water-soluble byproducts, easy purification |

To establish the correct stereochemistry of the proline ring itself, chemists can turn to either chiral auxiliaries or organocatalysis. These methods are used to build the chiral proline precursor before it is coupled with the fluorenylamine.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in modern synthesis. nih.gov L-proline and its derivatives are themselves highly effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. wikipedia.org These reactions often proceed through enamine or iminium ion intermediates, where the chiral catalyst creates a stereochemically defined transition state. wikipedia.orgacs.org This methodology can be used to construct the chiral pyrrolidine (B122466) ring system from simple acyclic precursors in a highly enantioselective manner, offering an efficient, metal-free alternative to other methods. researchgate.net

Functional Group Interconversions and Modulations within the this compound Core

Functional group interconversion (FGI) is the process of converting one functional group into another, a fundamental tactic in organic synthesis for elaborating a core molecular structure. wikipedia.orgimperial.ac.uk For this compound, FGIs can be envisioned on both the fluorene (B118485) ring and the proline moiety to create a diverse range of derivatives.

The fluorene ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halogen, alkyl groups) at specific positions. These groups can then be further transformed; for example, a nitro group can be reduced to an amine, which can then be acylated or alkylated. vanderbilt.edu

On the proline ring, FGIs could include hydroxylation at the 3 or 4-positions or the introduction of other functional groups via the corresponding enolate. The amide nitrogen itself, or the secondary amine within the proline ring (if unprotected), could also be sites for further functionalization.

Table 2: Potential Functional Group Interconversions on the this compound Scaffold

| Target Moiety | Initial Functional Group | Target Functional Group | Reagents and Conditions |

|---|---|---|---|

| Fluorene Ring | C-H | C-NO₂ (Nitro) | HNO₃ / H₂SO₄ |

| Fluorene Ring | C-H | C-Br (Bromo) | NBS, CCl₄ |

| Fluorene Ring | C-NO₂ (Nitro) | C-NH₂ (Amino) | H₂, Pd/C or SnCl₂, HCl |

| Proline Ring | C-H (α to N) | C-OH (Hydroxy) | O₂, LDA; then NaBH₄ |

| Amide | C=O | CH₂ | LiAlH₄ or BH₃·THF |

Design and Synthesis of this compound Analogs for Structure-Activity Exploration

The design and synthesis of analogs are central to medicinal chemistry and chemical biology for probing structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the this compound structure, researchers can identify which molecular features are essential for a desired biological effect. Related fluorenyl derivatives have been explored as antithrombotic agents, highlighting the therapeutic potential of this chemical space. google.com

Analog design for this compound would focus on three primary regions:

The Fluorene Moiety: Introducing various substituents (electron-donating or -withdrawing) at different positions on the aromatic rings can modulate electronic properties, solubility, and interactions with biological targets. nih.gov

The Proline Scaffold: Modifications could include altering the stereochemistry (using D-proline), substituting at the 4-position (e.g., with fluorine or a hydroxyl group), or changing the ring size (e.g., to an azetidine (B1206935) or piperidine (B6355638) carboxylic acid). nih.gov

The Amide Linker: The amide bond can be replaced with bioisosteres such as a thioamide, an ester, or a reversed amide to alter hydrogen bonding capabilities and metabolic stability.

Table 3: Representative Strategies for Analog Design

| Modification Site | Structural Change | Rationale |

|---|---|---|

| Fluorene Ring | Addition of a 7-position methoxy (B1213986) group | Increase electron density, potentially improve binding affinity. |

| Fluorene Ring | Replacement of fluorene with dibenzofuran | Alter ring heteroatom to probe electronic and steric requirements. |

| Proline Ring | Use of 4-fluoro-L-proline | Introduce a conformational constraint and a polar group. |

| Proline Ring | Inversion of stereocenter (D-proline) | Determine the stereochemical requirements for activity. |

| Linker | Reduction of amide to secondary amine | Remove H-bond acceptor, increase flexibility. |

Orthogonal Protecting Group Strategies in Complex this compound Synthesis

In the synthesis of complex molecules, especially peptides and their derivatives, orthogonal protecting groups are indispensable. uchicago.edu An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions. researchgate.net This strategy is essential for the regioselective functionalization of a polyfunctional molecule like an this compound analog.

The fluorenyl group itself is the basis for the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for amines. total-synthesis.com The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF). Therefore, a robust orthogonal strategy would involve protecting groups that are stable to base but labile to other conditions.

Common orthogonal partners to the Fmoc group include:

Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).

Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.

Alloc (Allyloxycarbonyl): Cleaved by palladium(0) catalysis.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed with hydrazine. sigmaaldrich.com

A recently developed "transformable" protecting group, the Epoc group, can be converted into a fluorene-like structure via gold(III) catalysis, providing a novel layer of orthogonality. nih.gov Such strategies would permit, for example, the synthesis of a branched peptide on the proline nitrogen of this compound while other parts of the molecule remain protected.

Table 4: Orthogonal Protecting Groups Relevant to Fluorenyl-Containing Compounds

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fluorenyl-CH₂-O-CO- | 20% Piperidine in DMF | Boc, Cbz, Alloc, Dde |

| tert-Butyloxycarbonyl | Boc | (CH₃)₃C-O-CO- | Trifluoroacetic Acid (TFA) | Fmoc, Cbz, Alloc |

| Benzyloxycarbonyl | Cbz | Ph-CH₂-O-CO- | H₂, Pd/C (Hydrogenolysis) | Fmoc, Boc, Alloc |

| Allyloxycarbonyl | Alloc | H₂C=CH-CH₂-O-CO- | Pd(PPh₃)₄, Scavenger | Fmoc, Boc, Cbz |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See Ref. sigmaaldrich.com | 2% Hydrazine in DMF | Fmoc, Boc, Cbz |

| 2-(2-Ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl | Epoc | See Ref. nih.gov | AuCl₃ (catalytic), then base | Acid/Base/Pd/Hydrazine labile groups |

Molecular Recognition and Structure Activity Relationship Sar Elucidation

Rational Design Principles for N-9H-Fluoren-3-ylprolinamide Derivatives

The rational design of derivatives of this compound is a strategic process aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. This process involves systematic modifications of the core scaffold, which consists of three key components: the fluorene (B118485) moiety, the proline ring, and the amide linker.

The fluorene moiety offers a rigid, aromatic scaffold that can be strategically modified. Structure-based drug design (SBDD) approaches can be employed to boost inhibitory activity by targeting specific interactions within a biological target's binding site. For instance, substitutions on the fluorene rings can modulate lipophilicity, electronic properties, and steric bulk, all of which can influence binding affinity and selectivity. The introduction of electron-withdrawing or electron-donating groups can alter the electrostatic potential of the molecule, potentially leading to more favorable interactions with the target protein.

The proline ring provides a conformationally constrained element that is crucial for orienting the other parts of the molecule. Proline's unique cyclic structure can influence the backbone conformation of peptides and peptidomimetics, making it a valuable component in designing molecules that mimic natural ligands. nih.gov Analogs with substitutions on the proline ring can be designed to explore the steric and electronic requirements of the binding pocket. For example, modifying the ring with hydrophobic groups could enhance binding in a nonpolar pocket, while adding polar groups could facilitate new hydrogen bond interactions. nih.gov

A common strategy in the rational design of such derivatives is molecular hybridization, where structural features from different pharmacophores are combined to create a new molecule with enhanced properties. nih.gov For example, attaching a known active moiety to the fluorene scaffold could result in a hybrid compound with a novel or improved mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For the this compound series, a QSAR model could be developed to predict the biological activity of newly designed derivatives before their synthesis, thereby saving time and resources.

The first step in building a QSAR model is to generate a dataset of this compound derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values). drugdesign.org Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and molecular orbital energies. They are important for understanding electrostatic interactions with the biological target.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. They are crucial for assessing the fit of the molecule within the binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. Lipophilicity is a key factor in membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with biological activity. neovarsity.org The predictive power of the QSAR model is then validated using internal and external test sets of compounds. drugdesign.org A robust QSAR model can provide valuable insights into the structure-activity relationships of the this compound series and guide the design of more potent analogs.

Below is a hypothetical interactive data table illustrating the types of descriptors and data that would be used in a QSAR study for a series of this compound derivatives.

| Compound ID | pIC50 | LogP | Molecular Weight (Da) | Polar Surface Area (Ų) |

| NPF-001 | 6.5 | 3.2 | 306.38 | 49.33 |

| NPF-002 | 7.1 | 3.5 | 320.41 | 49.33 |

| NPF-003 | 6.8 | 2.9 | 324.38 | 69.56 |

| NPF-004 | 7.5 | 3.8 | 334.43 | 49.33 |

| NPF-005 | 6.2 | 4.1 | 350.46 | 49.33 |

Interactive Element: Click on the column headers to sort the data and observe potential trends between the descriptors and the biological activity (pIC50). For instance, sorting by pIC50 might reveal a correlation with LogP or Molecular Weight, providing initial insights for the QSAR model.

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into and interacts with its biological target. For this compound, conformational analysis focuses on the rotational freedom around single bonds and the puckering of the proline ring.

The proline residue is unique among amino acids due to its cyclic side chain, which significantly restricts the conformational flexibility of the peptide backbone. nih.gov This leads to two important conformational equilibria:

Proline ring puckering: The five-membered proline ring is not planar and can adopt two main puckered conformations, known as endo and exo. nih.gov These puckering states are in rapid equilibrium, and the preferred conformation can be influenced by substituents on the ring and interactions with the rest of the molecule. nih.gov

The rigid fluorene group in this compound will further constrain the available conformational space. The relative orientation of the fluorene and proline moieties will be determined by the torsional angles of the amide linker. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to generate conformational energy maps and identify the low-energy, and therefore most probable, conformations of the molecule.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the conformational preferences of this compound and its derivatives in solution. acs.org Understanding the conformational landscape is essential for designing molecules that are pre-organized in the bioactive conformation, which can lead to a significant increase in binding affinity.

Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Optimization

In the process of optimizing a lead compound like this compound, it is not enough to simply increase potency. It is also crucial to maintain or improve the drug-like properties of the molecule. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two important metrics used to guide this optimization process. nih.govacs.org

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. wikipedia.org It is calculated using the formula:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding (which can be derived from the IC50 or Ki value) and N is the number of non-hydrogen atoms. LE provides a way to compare the potency of molecules of different sizes, favoring those that achieve high affinity with a smaller number of atoms. uniroma1.it

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (LogP). wikipedia.org It is calculated as:

LipE = pIC50 - LogP

High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. wikipedia.org LipE helps to identify compounds that achieve high potency without excessive lipophilicity, which is a desirable trait for drug candidates. researchgate.net Empirical evidence suggests that successful drug candidates often have a high LipE value, typically greater than 6. wikipedia.org

The following interactive data table provides a hypothetical example of how LE and LipE would be calculated and used to evaluate a series of this compound derivatives.

| Compound ID | pIC50 | LogP | Heavy Atom Count | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| NPF-001 | 6.5 | 3.2 | 23 | 0.39 | 3.3 |

| NPF-002 | 7.1 | 3.5 | 24 | 0.41 | 3.6 |

| NPF-003 | 6.8 | 2.9 | 24 | 0.39 | 3.9 |

| NPF-004 | 7.5 | 3.8 | 25 | 0.42 | 3.7 |

| NPF-005 | 6.2 | 4.1 | 26 | 0.33 | 2.1 |

Interactive Element: By sorting the table by LE and LipE, researchers can identify which modifications are leading to more efficient binding. For example, a compound with a high LE and LipE would be considered a more promising candidate for further development than a compound with high potency but poor efficiency metrics.

By applying these principles and metrics, medicinal chemists can systematically optimize the structure of this compound to develop derivatives with improved therapeutic potential.

Mechanistic Investigations of Biological Activity in Preclinical Settings

Identification and Characterization of Molecular Targets of N-9H-Fluoren-3-ylprolinamide

There are no published studies identifying the specific molecular targets with which this compound may interact. Research in this area would typically involve techniques such as affinity chromatography, proteomics-based approaches, or computational modeling to predict and validate binding partners like receptors, enzymes, or nucleic acids. The absence of such data means that the initial step in elucidating a mechanism of action has not been publicly reported.

Elucidation of Cellular and Subcellular Mechanisms of Action

Without identified molecular targets, the downstream cellular and subcellular mechanisms of action for this compound cannot be described. This section would normally detail the effects of the compound on cellular processes, which could include signal transduction, gene expression, protein synthesis, or organelle function. However, no in vitro cell-based assay results or imaging studies for this specific compound are available.

Analysis of Target Engagement and Binding Kinetics

Information regarding the direct interaction of this compound with any potential biological target is absent from the scientific literature. A thorough analysis of target engagement and binding kinetics would require quantitative data from biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays. These studies provide critical parameters like binding affinity (K_d), association (k_on), and dissociation (k_off) rates, which are fundamental to understanding the compound's potency and duration of action at the molecular level. No such data has been published for this compound.

Modulation of Key Biological Pathways by this compound

The effect of this compound on key biological pathways is currently unknown. Research in this area typically involves transcriptomics, proteomics, and metabolomics to assess the broader physiological impact of the compound. As there is no information on the compound's molecular targets or cellular effects, its influence on any signaling or metabolic pathways has not been documented.

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Profiling for N-9H-Fluoren-3-ylprolinamide

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand, such as this compound, with a protein target. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of a protein and scoring them to identify the most stable complex.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand Structure: Generation of a 3D structure of this compound and optimization of its geometry.

Identification and Preparation of a Protein Target: This would require prior knowledge of the biological target of the compound, which is currently not available in published literature.

Docking Simulation: Using software like AutoDock, Gold, or Glide to fit the ligand into the protein's binding site.

Analysis of Results: The resulting poses would be analyzed to understand the binding mode. The Protein-Ligand Interaction Profiler (PLIP) is a tool that can be used to identify and visualize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein. epdf.publabfind.co.krmdpi.compageplace.de

Without an identified protein target for this compound, no specific molecular docking studies can be performed or reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations could elucidate:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's ability to donate or accept electrons, which influences its reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, which is useful for predicting non-covalent interaction sites.

Currently, there are no published quantum chemical calculation results specifically for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound could provide valuable information on:

Conformational Flexibility: Understanding the different shapes the molecule can adopt in solution.

Solvent Effects: How the surrounding solvent influences the molecule's conformation and properties.

Binding Site Dynamics: If docked to a protein, MD simulations can reveal the stability of the binding pose and how the protein's binding site adapts to the ligand.

As with the other computational methods, the absence of published studies on this compound means there is no specific data to report from molecular dynamics simulations.

De Novo Design and Virtual Screening of this compound-Inspired Compounds

De novo design involves the computational creation of novel molecules with desired properties, often starting from a known scaffold. The this compound structure could serve as a starting point for designing new compounds with potentially improved activity or properties.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a biological target for this compound were known, one could perform virtual screening of compound libraries to find other molecules that might bind to the same target, potentially with higher affinity.

Both of these approaches are contingent on having a known biological target and an understanding of the structure-activity relationship of the lead compound, this compound. This information is not currently available.

Preclinical Biological Characterization: in Vitro and in Vivo Models

High-Throughput and High-Content Screening Methodologies for N-9H-Fluoren-3-ylprolinamide

The initial stages of investigating this compound would typically involve high-throughput screening (HTS) to rapidly assess its effects across a wide array of biological targets. HTS allows for the automated testing of the compound against large libraries of molecular targets, providing a broad overview of its potential activities. This is often followed by high-content screening (HCS), which offers a more detailed, image-based analysis of the compound's effects on cellular models. HCS can simultaneously measure multiple cellular parameters, such as protein expression, localization, and cell morphology, providing a nuanced understanding of the compound's mechanism of action at a cellular level.

Cell-Based Assays for Functional Profiling and Phenotypic Screening

Following initial screening, a variety of cell-based assays are employed to build a functional profile of this compound and to conduct phenotypic screening. These assays utilize living cells to understand how the compound affects cellular functions and phenotypes.

Functional Profiling: Assays are designed to investigate specific cellular pathways and processes. For instance, proliferation assays (e.g., MTT, BrdU) would determine the effect of this compound on cell growth, while apoptosis assays (e.g., caspase activity, Annexin V staining) would assess its ability to induce programmed cell death.

Biochemical Assays for Enzyme Inhibition or Receptor Modulation

To pinpoint the direct molecular targets of this compound, biochemical assays are indispensable. These cell-free assays measure the interaction of the compound with purified enzymes or receptors.

Enzyme Inhibition Assays: These assays quantify the ability of this compound to inhibit the activity of specific enzymes. The data generated, such as the half-maximal inhibitory concentration (IC50), provides a measure of the compound's potency.

Receptor Modulation Assays: Radioligand binding assays or surface plasmon resonance (SPR) can be used to determine if this compound binds to specific receptors and to characterize the kinetics of this interaction. These assays can distinguish between agonistic and antagonistic effects.

A hypothetical data table summarizing potential findings from such assays is presented below.

| Assay Type | Target | Activity | Potency (IC50/EC50) |

| Enzyme Inhibition | Kinase X | Inhibition | 150 nM |

| Receptor Binding | GPCR Y | Antagonist | 500 nM |

| Cell Proliferation | Cancer Cell Line Z | Anti-proliferative | 750 nM |

Establishment and Validation of Relevant Animal Models for Preclinical Evaluation

To evaluate the in vivo efficacy and biological effects of this compound, relevant animal models are established and validated. cymitquimica.com The choice of model depends on the therapeutic area of interest. For example, if in vitro data suggests anti-cancer properties, xenograft models (implanting human cancer cells into immunocompromised mice) or genetically engineered mouse models (GEMMs) that spontaneously develop tumors might be used. For neurodegenerative diseases, models that mimic the pathology, such as mice expressing a mutant human protein, would be appropriate. Validation of these models ensures they accurately reflect the human disease state.

In Vivo Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for understanding the relationship between the compound's concentration in the body and its biological effect. In preclinical models, researchers identify and validate biomarkers that indicate this compound is engaging its target and eliciting the desired biological response. This can involve measuring changes in the levels of specific proteins, enzyme activity, or gene expression in tissues or blood following administration of the compound. For instance, if this compound targets a specific kinase, a PD biomarker could be the phosphorylation status of a downstream substrate of that kinase.

Advanced Imaging Techniques in Preclinical In Vivo Studies

Non-invasive imaging techniques are increasingly used in preclinical studies to longitudinally monitor the effects of compounds like this compound in living animals. Techniques such as positron emission tomography (PET), magnetic resonance imaging (MRI), and bioluminescence imaging (BLI) can provide real-time information on tumor growth, metabolic activity, or receptor occupancy in response to the compound. This allows for a more dynamic and comprehensive assessment of the compound's in vivo activity.

Organotypic and 3D Cell Culture Systems for Complex Biological Studies

To bridge the gap between traditional 2D cell culture and in vivo animal models, organotypic and 3D cell culture systems are employed. These more complex in vitro models better mimic the in vivo microenvironment.

Organotypic Slice Cultures: These are thin slices of tissue, such as from the brain or liver, that are kept alive in culture. They preserve the complex cellular architecture and connections of the original organ, providing a more physiologically relevant system to test this compound.

3D Cell Cultures (Spheroids and Organoids): These are self-assembled, three-dimensional aggregates of cells that can recapitulate some of the structural and functional complexity of tissues and organs. They are valuable for studying the effects of this compound on processes like cell-cell interactions, nutrient gradients, and drug penetration.

A table summarizing the application of these models is provided below.

| Model System | Key Application for this compound | Information Gained |

| Tumor Spheroids | Assessment of anti-cancer activity | Efficacy in a 3D tumor microenvironment, drug penetration |

| Brain Organoids | Evaluation of neuroprotective effects | Impact on neuronal viability and network function |

| Liver Slices | Investigation of metabolic effects | Influence on liver-specific enzyme activity and function |

N 9h Fluoren 3 Ylprolinamide As a Chemical Probe and Tool in Chemical Biology

Application of N-9H-Fluoren-3-ylprolinamide in DNA-Encoded Library (DEL) Screening Platforms

DNA-Encoded Library (DEL) technology has emerged as a powerful tool for the discovery of new small molecule ligands for protein targets. nih.govproventainternational.comethz.ch DELs consist of vast collections of chemical compounds, each individually attached to a unique DNA tag that serves as an amplifiable barcode for its identification. ethz.chnih.gov This technology allows for the screening of billions of compounds in a single experiment. ethz.chnih.gov

This compound and its derivatives can be incorporated as building blocks in the synthesis of DELs. The versatility of the fluorene (B118485) scaffold allows for the creation of diverse libraries with a wide range of chemical structures. nih.gov The synthesis of a DEL typically involves a split-and-pool strategy, where a solid support is repeatedly divided into portions, each undergoing a specific chemical reaction, followed by the ligation of a unique DNA tag. researchgate.net This process is repeated for several cycles to generate a large and diverse library.

The screening process involves incubating the DEL with an immobilized protein target. proventainternational.com Unbound library members are washed away, and the remaining binders are eluted. The DNA tags of the enriched binders are then amplified by PCR and sequenced to identify the chemical structures of the hit compounds. ethz.ch The application of this compound-based compounds in DEL screening has the potential to identify novel and highly selective ligands for a variety of protein targets. nih.gov

Integration into Systems Chemical Biology and Phenotypic Screening Paradigms

Systems chemical biology aims to understand the complex interactions of small molecules within biological networks. Chemical probes derived from this compound can be valuable tools in this field. By identifying the protein targets of these compounds, researchers can begin to map the cellular pathways and processes that are modulated by this chemical scaffold.

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific molecular target. If an this compound derivative shows an interesting phenotypic effect, the chemical biology tools described above, such as photoaffinity labeling and activity-based protein profiling, can then be employed to identify the protein(s) responsible for that effect. This process of "target deconvolution" is a critical step in drug discovery and understanding the mechanism of action of bioactive compounds. nih.gov The integration of this compound-based probes into these screening paradigms can facilitate the discovery of new therapeutic targets and lead compounds.

Advanced Analytical Techniques in N 9h Fluoren 3 Ylprolinamide Research

High-Resolution Chromatographic and Mass Spectrometric Methods

High-resolution chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), forms the cornerstone of the analysis of N-arylprolinamides. These techniques are indispensable for verifying the purity of synthesized compounds and for their detailed structural characterization.

In a typical analysis of an N-arylprolinamide, such as N-phenylprolinamide, reverse-phase HPLC is often employed. The separation is generally achieved on a C18 column with a gradient elution system. The mobile phase commonly consists of a mixture of an aqueous component, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol.

The following data table illustrates a representative set of HPLC conditions that could be applied to the analysis of N-9H-Fluoren-3-ylprolinamide, based on methods used for similar compounds:

| Parameter | Value |

| Chromatography System | Agilent 1260 Infinity II HPLC System |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

High-resolution mass spectrometry, often utilizing techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₈H₁₈N₂O), the expected exact mass would be a key parameter for confirmation.

A hypothetical fragmentation pattern for this compound in an MS/MS experiment could involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the fluorenyl amine and the prolinoyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be conducted to assign all proton and carbon signals.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the fluorene (B118485) ring system, the proline ring, and the amide NH proton. The aromatic region would likely display a complex splitting pattern corresponding to the protons on the fluorene core. The proline ring protons would appear in the aliphatic region, with their chemical shifts and coupling constants providing information about the conformation of the five-membered ring.

The following table provides hypothetical ¹H NMR chemical shift assignments for this compound, based on known values for fluorene and proline derivatives.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Amide NH | 8.0 - 9.0 | s |

| Fluorene Aromatic CH | 7.2 - 7.9 | m |

| Fluorene CH₂ | ~3.9 | s |

| Proline α-CH | 4.2 - 4.5 | m |

| Proline β, γ, δ-CH₂ | 1.8 - 2.4, 3.5 - 3.8 | m |

¹³C NMR spectroscopy would complement the ¹H NMR data, providing signals for all carbon atoms in the molecule, including the carbonyl carbon of the amide group.

X-ray Crystallography for Ligand-Target Co-crystal Structures

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a molecule and for visualizing its interactions with a biological target. While a crystal structure for this compound is not publicly available, the crystal structures of closely related N-arylprolinamides, such as N-(3,5-dinitrophenyl)prolinamide and N-(perfluorophenyl)prolinamide, have been reported.

These studies reveal important conformational features of the prolinamide moiety and the relative orientation of the aryl group with respect to the amide bond. For instance, in the solid state, the conformation of the N-aryl ring can be influenced by crystal packing forces and intramolecular interactions. The amide bond typically adopts a trans conformation.

The table below summarizes key crystallographic parameters for a representative N-arylprolinamide, illustrating the type of data obtained from an X-ray diffraction study.

| Parameter | Value for a Representative N-arylprolinamide |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) ** | 105.5 |

| Volume (ų) ** | 820.4 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor (%) | 4.5 |

This data allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's geometry. In the context of drug design, co-crystal structures of this compound with its target protein would be invaluable for understanding the binding mode and for guiding further optimization.

Biophysical Characterization Techniques for Binding Assessment

To evaluate the interaction of this compound with its biological targets, a variety of biophysical techniques can be employed. These methods provide quantitative information about the binding affinity, thermodynamics, and kinetics of the interaction.

One commonly used technique is Isothermal Titration Calorimetry (ITC) , which directly measures the heat changes that occur upon binding. ITC experiments can determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR) is another powerful technique for studying biomolecular interactions in real-time. In an SPR experiment, one of the binding partners is immobilized on a sensor surface, and the other is flowed over the surface. The change in the refractive index at the surface upon binding is measured, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, from which the binding affinity (K_d) can be calculated.

Fluorescence Spectroscopy can also be used to assess binding. If the target protein has intrinsic tryptophan fluorescence, the binding of a ligand like this compound may cause a change in the fluorescence intensity or wavelength, which can be monitored to determine the binding affinity.

The following table presents hypothetical binding data for the interaction of an N-arylprolinamide with a target protein, as might be determined by these techniques.

| Technique | Parameter | Value |

| ITC | K_d | 1.5 µM |

| n | 1.05 | |

| ΔH | -8.5 kcal/mol | |

| TΔS | -2.3 kcal/mol | |

| SPR | k_on | 2.1 x 10⁴ M⁻¹s⁻¹ |

| k_off | 3.2 x 10⁻² s⁻¹ | |

| K_d | 1.5 µM |

These biophysical techniques are crucial for understanding the molecular recognition events that underpin the biological activity of this compound and for establishing structure-activity relationships.

Emerging Research Directions and Future Perspectives

Application of Artificial Intelligence and Machine Learning in N-9H-Fluoren-3-ylprolinamide Discovery and Optimization

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Technique | Potential Application | Desired Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict biological activity of novel derivatives | Identify candidates with enhanced potency and reduced toxicity |

| De Novo Drug Design | Generate novel molecular structures based on the fluorene-prolinamide scaffold | Discover new chemical entities with improved drug-like properties |

| Target Prediction Algorithms | Identify potential protein targets | Elucidate the mechanism of action and explore new therapeutic indications |

Exploration of this compound Scaffolds for Proteolysis-Targeting Chimeras (PROTACs) or Other Degradation Strategies

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-based inhibition to event-driven degradation of target proteins. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

The this compound scaffold, with its distinct chemical moieties, presents a potential framework for the design of novel PROTACs. The fluorene (B118485) group could be optimized as a ligand for a protein of interest, while the prolinamide portion could be chemically modified to incorporate a linker and an E3 ligase-binding element. The exploration of this scaffold in the context of targeted protein degradation is a compelling area for future research.

Potential in Novel Therapeutic Modalities Beyond Traditional Inhibition

Beyond its potential as a traditional enzyme inhibitor or a component of a PROTAC, the this compound structure could be investigated for its utility in other novel therapeutic modalities. These could include its development into molecular glues, which induce or stabilize protein-protein interactions, or as a component of antibody-drug conjugates (ADCs), where a cytotoxic payload is delivered specifically to cancer cells. The unique three-dimensional shape and chemical properties of the fluorene and prolinamide components could be leveraged to achieve high-affinity and selective binding to a variety of biological targets.

This compound in Glycobiology and Other Interdisciplinary Fields

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, is a rapidly expanding field with significant implications for human health and disease. The intricate roles of carbohydrates in cellular communication, immune responses, and pathogenesis offer a rich source of novel drug targets. The potential for this compound to interact with carbohydrate-binding proteins (lectins) or enzymes involved in glycosylation pathways is an unexplored but potentially fruitful area of research. Its application could extend to the development of modulators of protein-carbohydrate interactions, which are often implicated in cancer and infectious diseases. Further interdisciplinary studies could also explore its properties in materials science or as a chemical probe for biological research.

Q & A

Q. What synthetic strategies are recommended for preparing N-9H-Fluoren-3-ylprolinamide?

- Methodological Answer : The synthesis of fluorenyl-prolinamide derivatives typically employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, as seen in peptide chemistry. Key steps include:

- Amino acid activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the proline carboxyl group.

- Fluorenyl group introduction : React with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in anhydrous DMF .

- Purification : Chromatography (e.g., silica gel) or recrystallization in polar aprotic solvents.

Note: Reaction yields may vary with steric hindrance from the fluorenyl group; optimize stoichiometry and temperature .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign stereochemistry and confirm prolinamide backbone connectivity:

- ¹H-¹³C correlations : Identify fluorenyl aromatic protons (δ 7.2–7.8 ppm) and proline methylene/methine groups.

- NOESY : Detect spatial proximity between fluorenyl protons and proline substituents to validate regiochemistry .

For chiral centers, compare experimental data with computed spectra using software like Gaussian or ADF .

Q. What crystallographic parameters are critical for refining the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction requires:

- Data collection : High-resolution (< 1.0 Å) data at low temperature (e.g., 123 K) to minimize thermal motion artifacts .

- Refinement : Use SHELXL for small-molecule refinement, focusing on:

- Displacement parameters : Address disorder in fluorenyl groups via PART instructions.

- Hydrogen placement : Apply riding models or refine isotropically if data quality permits .

Report R1 values < 0.05 and wR2 < 0.15 for credible results .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified in this compound derivatives with conflicting chiral data?

- Methodological Answer : Discrepancies in ee measurements (e.g., HPLC vs. NMR) may arise from:

- Dynamic resolution : Use chiral stationary phases (CSPs) like Chiralpak IA-3 for HPLC.

- Flack parameter analysis : In X-ray data, apply the Flack x parameter (superior to η) to avoid false chirality-polarity assignments in near-centrosymmetric structures .

- Solid-state CD : Compare experimental spectra with DFT-simulated transitions .

Q. What strategies resolve solvent disorder in X-ray structures of this compound solvates?

- Methodological Answer : For solvates (e.g., propan-2-ol), use:

Q. How do electronic effects of fluorenyl substituents influence the reactivity of this compound in catalysis?

- Methodological Answer : The fluorenyl group’s electron-withdrawing nature can modulate prolinamide’s nucleophilicity:

- DFT calculations : Compute Fukui indices to predict reactive sites.

- Kinetic studies : Compare reaction rates with/without fluorenyl substituents in organocatalytic models (e.g., aldol reactions).

Note: Steric effects from the fluorenyl moiety may dominate over electronic effects in bulky substrates .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental vibrational spectra?

- Methodological Answer : Disagreements often stem from:

- Solvent effects : Recalculate DFT spectra with implicit solvent models (e.g., PCM for DMSO).

- Conformational averaging : Perform MD simulations to identify dominant conformers.

- Scaling factors : Apply frequency scaling (0.96–0.98) to computed IR spectra for better alignment .

Q. What causes inconsistent melting points in this compound batches?

- Methodological Answer : Variations may arise from:

- Polymorphism : Screen crystallization conditions (e.g., solvent polarity, cooling rate).

- Impurity profiles : Use HPLC-MS to detect trace byproducts (e.g., deprotected prolinamide).

- Hydration states : Characterize via TGA-DSC to identify hydrated vs. anhydrous forms .

Applications in Academic Research

Q. Can this compound serve as a chiral ligand in asymmetric synthesis?

- Methodological Answer : Yes, but optimization is required:

Q. How to design fluorescence probes using this compound derivatives?

- Methodological Answer :

Modify the fluorenyl moiety for solvatochromism: - Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) to red-shift emission.

- Conjugation length : Extend π-systems via Suzuki coupling (e.g., boronate esters in ).

- pH sensitivity : Incorporate ionizable groups (e.g., -NH₂) for ratiometric sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.